N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine core substituted with an ethyl group, a methyl group, and a pyrazinyl-piperazine moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra and collagen prolyl-4-hydroxylase .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra and have been found to inhibit collagen prolyl-4-hydroxylase .
Biochemical Pathways
Compounds with similar structures have been found to exhibit anti-tubercular activity , suggesting that they may interfere with the biochemical pathways of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra and collagen prolyl-4-hydroxylase , suggesting potential antimicrobial and anti-collagen synthesis effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. The core is then functionalized with the ethyl and methyl groups, followed by the introduction of the pyrazinyl-piperazine moiety. Common reagents used in these reactions include ethylating agents, methylating agents, and pyrazine derivatives. The reaction conditions often involve the use of solvents like toluene or ethanol, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often use reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyrazine rings, using reagents like halides or amines
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .
Scientific Research Applications
N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line drug used in tuberculosis treatment.
Pyrrolopyrazine derivatives: Known for their antimicrobial and antitumor activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Investigated as CDK2 inhibitors for cancer treatment .
Uniqueness
N-ethyl-6-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .
Properties
IUPAC Name |
N-ethyl-6-methyl-2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-3-17-13-10-12(2)19-15(20-13)22-8-6-21(7-9-22)14-11-16-4-5-18-14/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRGBNDGTYNKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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